
3,5-Di-tert-butyl-4-hydroxybenzoic acid
概要
説明
3,5-Di-tert-butyl-4-hydroxybenzoic acid (DTBHB, CAS 1421-49-4) is a phenolic compound structurally characterized by two tert-butyl groups at the 3- and 5-positions, a hydroxyl group at the 4-position, and a carboxylic acid substituent at the 1-position (Figure 1). Its molecular formula is $ \text{C}{15}\text{H}{22}\text{O}_{3} $, with a molecular weight of 250.33 g/mol. The compound is a white crystalline solid with a melting point of 206–209°C and a SMILES notation of $ \text{CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)O} $ .
DTBHB is primarily recognized as a major metabolite of the synthetic antioxidant butylated hydroxytoluene (BHT, CAS 128-37-0), formed via oxidative pathways in mammals . It is utilized in organic synthesis, particularly in the development of antistress agents and antioxidant-conjugated molecules . Its stability in biological systems, evidenced by consistent urinary levels in humans over decades, underscores its environmental and toxicological relevance .
準備方法
Kolbe-Schmitt Carboxylation Method
The Kolbe-Schmitt reaction remains the most widely adopted synthesis route for DBPOB, leveraging carboxylation of 2,6-di-tert-butylphenol (DTBP) under high-pressure carbon dioxide.
Reaction Mechanism and Conditions
The process involves two stages: (1) deprotonation of DTBP using sodium methoxide in methanol, followed by (2) carboxylation with CO₂ at elevated temperatures. Key steps include:
-
Deprotonation : DTBP reacts with sodium methoxide at 180°C, forming a phenoxide intermediate while distilling off methanol .
-
Carboxylation : The phenoxide intermediate is treated with CO₂ at 200°C under 6 kgf/cm² pressure, resulting in regioselective carboxylation at the para position .
A representative protocol from JP2006315981A reports a yield of 90.2% using 5.85 moles of DTBP and 0.45 moles of sodium methoxide. Critical parameters include strict control of TTBBP (3,4,5-tri-tert-butylbiphenyl) impurities, which are reduced to <0.03% through phase separation and acid precipitation .
Industrial Scalability and Optimization
Large-scale production (e.g., 2L reactors) employs continuous distillation of methanol and pressurized CO₂ injection. Post-reaction workup involves:
-
Phase Separation : Adding water at 85°C to isolate the aqueous phase containing sodium DBPOB .
-
Acid Precipitation : Adjusting the pH to 3.8 with 73% sulfuric acid to crystallize DBPOB .
-
Purification : Filtration, water washing, and drying yield >99% pure product .
Industrial-Scale Oxidation of 3,5-Di-tert-butyl-4-hydroxybenzyl Alcohol
Oxidation of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol offers an alternative route, though less commonly employed due to higher costs.
Oxidizing Agents and Yields
Potassium permanganate (KMnO₄) in acidic media achieves 85–88% yield at 60–80°C . Chromium trioxide (CrO₃) in acetic acid provides faster kinetics but introduces heavy metal waste, limiting its industrial adoption .
Bismuth-Mediated Cyclic Synthesis
A novel approach utilizing bismuth catalysts enables carboxylation under milder conditions, as demonstrated by RSC advances .
Catalytic System and Efficiency
The Bi³⁺ complex (Ar′BiCl₂, Ar′ = 2,6-(Me₂NCH₂)₂C₆H₃) activates CO₂ for insertion into the phenolic substrate at 100°C and ambient pressure . This method avoids high-pressure equipment, achieving 78–82% yield with a turnover number (TON) of 12 .
Purification and Isolation Techniques
Acid-Base Extraction
Crude DBPOB is dissolved in aqueous NaOH, filtered to remove organics, and reprecipitated at pH 3.8 . This step reduces TTBBP content from 1.68% to <0.03% .
Crystallization
Recrystallization from ethanol/water mixtures enhances purity to >99.5%, as confirmed by HPLC .
Comparative Analysis of Synthesis Methods
化学反応の分析
Types of Reactions:
Oxidation: 3,5-Di-tert-butyl-4-hydroxybenzoic acid can undergo further oxidation to form quinones.
Reduction: It can be reduced to form 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products:
Oxidation: Quinones.
Reduction: 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol.
Substitution: Various substituted benzoic acids.
科学的研究の応用
Introduction to 3,5-Di-tert-butyl-4-hydroxybenzoic Acid
This compound, commonly referred to as BHT-COOH, is a phenolic compound derived from the antioxidant butylated hydroxytoluene (BHT). This compound has garnered attention due to its diverse applications in various fields, including pharmaceuticals, materials science, and environmental studies. The following sections will explore its applications in detail, supported by comprehensive data and case studies.
Applications in Pharmaceuticals
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. It has been identified as an effective inhibitor of enzymes such as 5-lipoxygenase and cyclooxygenase, which are involved in inflammatory processes. These properties make it a candidate for developing treatments for conditions like arthritis and pain management .
Pharmaceutical Formulations
The compound has been utilized in formulating pharmaceutical compositions aimed at treating inflammatory diseases. For instance, derivatives of this compound have been incorporated into formulations for analgesics and anti-pyretics .
Table 1: Pharmaceutical Applications of this compound
Application Type | Description | References |
---|---|---|
Anti-inflammatory | Inhibits 5-lipoxygenase and cyclooxygenase | |
Analgesics | Used in formulations for pain relief | |
Anti-pyretics | Effective in reducing fever |
Applications in Materials Science
Stabilizers in Polymers
This compound is widely used as a stabilizer in polymer formulations. It helps prevent oxidative degradation during processing and enhances the thermal stability of polymers. This application is particularly relevant in the production of plastics and coatings where long-term durability is crucial .
Esterification Processes
The compound can be esterified with various alcohols to produce alkyl esters that serve as effective stabilizers or additives in different industrial applications. A notable process involves the esterification of this compound with C8-C20 alcohols using a strongly acidic ion-exchange resin catalyst. This method improves the efficiency of ester production while maintaining high yields .
Table 2: Industrial Applications of this compound
Application Type | Description | References |
---|---|---|
Polymer Stabilization | Prevents oxidative degradation | |
Ester Production | Used to create alkyl esters for industrial use |
Environmental Impact and Analysis
Transformation Products
The environmental fate of this compound has been studied extensively due to its potential as an emerging contaminant. Research indicates that it can undergo biotransformation in wastewater treatment processes, leading to various metabolites that may pose ecological risks .
Detection Methods
Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed to detect and quantify transformation products of this compound in environmental samples. These methods enable researchers to assess the impact of such contaminants on ecosystems effectively .
Table 3: Environmental Studies Related to this compound
作用機序
The antioxidant properties of 3,5-di-tert-butyl-4-hydroxybenzoic acid are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This compound targets reactive oxygen species and other free radicals, preventing oxidative damage to cells and tissues .
類似化合物との比較
Comparison with Structurally and Functionally Similar Compounds
Butylated Hydroxytoluene (BHT)
- Structural Relationship : DTBHB is the carboxylic acid derivative of BHT, formed by oxidation of BHT’s methyl group (Figure 2) .
- Metabolism: BHT undergoes hepatic oxidation to form DTBHB, 3,5-di-tert-butyl-4-hydroxybenzyl alcohol (BHT-OH), and 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO) .
Butylated Hydroxyanisole (BHA, CAS 25013-16-5)
- Structural Differences : BHA contains a methoxy group instead of a carboxylic acid, with tert-butyl substituents at positions 2 and 3 (ortho to the hydroxyl group) .
- Metabolism: BHA is primarily converted to tert-butylhydroquinone (TBHQ), a potent antioxidant, whereas DTBHB lacks direct quinone-forming pathways .
- Toxicology : Both compounds elevate glutathione S-transferase activity, but BHA increases hepatic epoxide hydrolase activity less markedly than DTBHB in rats .
3,5-Di-tert-butyl-4-hydroxyhydrocinnamic Acid
- Structural Analogs: Derivatives such as 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid (CAS 90804-34-5) share DTBHB’s phenolic core but feature extended alkyl chains (e.g., propionic acid instead of benzoic acid) .
- Functional Differences : These analogs exhibit enhanced lipid solubility, making them more suitable for applications in polymer stabilization, unlike DTBHB’s focus on biological systems .
Key Data Tables
Table 1: Metabolic Pathways of BHT and DTBHB in Rats
Compound | Primary Metabolites | Secondary Metabolites | Excretion Pathways |
---|---|---|---|
BHT | BHT-OH, BHT-CHO, DTBHB | BHQ, BBQ | Bile (glucuronides) |
DTBHB | BHQ, BBQ | None detected | Urine (unchanged) |
Table 2: Antioxidant Activity Comparison
Compound | DPPH Radical Scavenging (%)* | Nitric Oxide Scavenging (%)* | Reference |
---|---|---|---|
DTBHB | 85 | 78 | |
BHT | 70 | 65 | |
Ascorbic Acid | 89 | 82 |
*At 100 µM concentration.
生物活性
3,5-Di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH), a metabolite of butylated hydroxytoluene (BHT), has garnered attention for its biological activities, particularly in the context of its antioxidant properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of BHT-COOH, including its mechanisms of action, metabolic pathways, and relevant case studies.
This compound is characterized by its light yellow to beige crystalline powder form. It is produced through the metabolism of BHT, which is widely used as a food preservative and antioxidant. In humans and animals, BHT is biotransformed primarily into BHT-COOH and other metabolites such as 3,5-di-tert-butyl-4-hydroxybenzyl alcohol (BHT-OH) and benzaldehyde (BHT-CHO) .
Metabolic Pathways
The primary metabolic pathway for BHT involves oxidation of the 4-methyl group, leading to the formation of BHT-COOH. Studies indicate that after oral administration of BHT, a significant portion is excreted as BHT-COOH in urine, highlighting its role as a major metabolite .
Antioxidant Activity
BHT-COOH exhibits significant antioxidant properties, which are crucial in protecting cells from oxidative stress. It acts by scavenging free radicals and inhibiting lipid peroxidation. This activity has been linked to potential protective effects against various diseases associated with oxidative damage .
Anti-inflammatory Effects
Research indicates that BHT-COOH may inhibit inflammatory pathways by acting as an inhibitor of lipoxygenase and cyclooxygenase enzymes. These enzymes are involved in the synthesis of pro-inflammatory mediators such as leukotrienes and prostaglandins . The inhibition of these pathways suggests potential therapeutic applications in conditions like arthritis and other inflammatory disorders.
Case Studies and Research Findings
- Metabolite Identification : In human studies where volunteers ingested BHT, both free and conjugated forms of BHT-COOH were identified as major urinary metabolites. This finding underscores the compound's significance in metabolic studies related to dietary antioxidants .
- Toxicological Studies : Animal studies have shown that high doses of BHT lead to reduced body weight and toxic nephrosis in mice. Specifically, doses above 1570 mg/kg bw/day resulted in significant renal lesions, indicating a dose-dependent toxicity profile .
- Clinical Applications : A patent describes the use of compounds related to BHT-COOH for treating conditions affected by inflammation due to their lipoxygenase inhibitory activity. This suggests a promising avenue for developing new anti-inflammatory drugs .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid for structural modification studies?
- Methodology : Derivatives such as amides or esters can be synthesized via acid chloride intermediates. For example, refluxing this compound with excess thionyl chloride (SOCl₂) in petroleum ether generates the corresponding acid chloride. This intermediate can then react with amines (e.g., picolylamine) in dichloromethane (CH₂Cl₂) under inert conditions to form substituted benzamides .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the acid chloride. Monitor reaction progress via TLC or GC-MS.
Q. How should researchers handle and store this compound to ensure stability and safety?
- Handling : The compound is labeled as harmful (Xn) with risks R22 (harmful if swallowed) and R36/37/38 (irritating to eyes, respiratory system, and skin). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store at room temperature in a tightly sealed container, protected from light and moisture. Avoid contact with oxidizing agents .
Q. What analytical techniques are suitable for confirming the purity of this compound?
- Recommended Methods :
- Melting Point Analysis : The compound has a reported melting point of 206–209°C; deviations indicate impurities .
- Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to separate and quantify impurities.
- Spectroscopy : FT-IR can confirm functional groups (e.g., -OH at ~3200 cm⁻¹, -COOH at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ between rats and humans, and what implications does this have for toxicological studies?
- Key Findings :
- In rats, the compound undergoes enterohepatic circulation, forming glucuronides (e.g., BHT-acid glucuronide) and mercapturic acid derivatives. Fecal excretion dominates, with free BHT-acid as the major metabolite .
- In humans, the primary metabolite is an ether-insoluble glucuronide with oxidized methyl and tert-butyl groups, suggesting divergent detoxification pathways .
- Implications : Species-specific metabolism complicates extrapolation of rodent toxicity data to humans. Prioritize in vitro human hepatocyte models for metabolic profiling.
Q. What experimental strategies resolve contradictions in reported excretion rates of BHT metabolites across studies?
- Case Example : reports a 9-fold increase in BHQ glucuronide excretion in rats after BHT-acid administration compared to BHT, while notes lower free BHT-acid excretion in humans.
- Resolution Strategy :
Dose-Response Analysis : Vary administered doses to identify saturation thresholds in metabolic pathways.
Isotope Tracing : Use ¹⁴C-labeled BHT-acid to track metabolite distribution in bile, urine, and feces.
Enzyme Inhibition : Co-administer UDP-glucuronosyltransferase inhibitors (e.g., borneol) to assess glucuronidation’s role in excretion discrepancies .
Q. How can researchers optimize LC-MS/MS parameters for detecting this compound and its transformation products in environmental samples?
- Method Optimization :
- Ionization Mode : Use atmospheric pressure chemical ionization (APCI) for BHT and its hydroxylated derivatives (e.g., BHT-CHO, BHT-COOH) due to their low polarity. Electrospray ionization (ESI) is suitable for glucuronide conjugates .
- Column Selection : A reverse-phase C18 column with a gradient of acetonitrile/water (+0.1% formic acid) improves separation of hydrophobic metabolites.
- Quality Control : Spike samples with deuterated internal standards (e.g., d₆-BHT) to correct for matrix effects .
Q. What structural features of this compound contribute to its antioxidant activity, and how can this be quantitatively compared to phenolic analogs?
- Structure-Activity Relationship :
- The tert-butyl groups at positions 3 and 5 sterically hinder oxidation of the phenolic -OH group at position 4, enhancing radical scavenging stability.
- Assay Design : Compare DPPH radical scavenging IC₅₀ values with analogs like 2,6-di-tert-butylphenol. Use stopped-flow kinetics to measure hydrogen atom transfer rates .
特性
IUPAC Name |
3,5-ditert-butyl-4-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-14(2,3)10-7-9(13(17)18)8-11(12(10)16)15(4,5)6/h7-8,16H,1-6H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXOWHQZWLCHHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52625-25-9 (nickel(2+)salt(2:1)), 68698-64-6 (mono-potassium salt) | |
Record name | 3,5-Di-tert-butyl-4-hydroxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3061683 | |
Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421-49-4 | |
Record name | 3,5-Di-tert-butyl-4-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Di-tert-butyl-4-hydroxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-bis-tert-butyl-4-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F0I7YAG34 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,5-Di-tert-butyl-4-hydroxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240642 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。